molecular formula C14H16O3 B082281 2-Benzyl-2-carbomethoxycyclopentanone CAS No. 10386-81-9

2-Benzyl-2-carbomethoxycyclopentanone

Cat. No. B082281
CAS RN: 10386-81-9
M. Wt: 232.27 g/mol
InChI Key: HWLKXULKCYKDGF-UHFFFAOYSA-N
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Description

2-Benzyl-2-carbomethoxycyclopentanone is a chemical compound with the molecular formula C14H16O3 . It has a molecular weight of 232.27 g/mol . The IUPAC name for this compound is methyl 1-benzyl-2-oxocyclopentane-1-carboxylate .


Synthesis Analysis

The synthesis of 2-Benzyl-2-carbomethoxycyclopentanone involves several steps. A dry 2-l. three-necked flask is fitted with a Vibromischer stirrer, a reflux condenser, and a 250-ml. dropping funnel with a pressure-equalizing side tube . A nitrogen-inlet tube is connected to the top of the dropping funnel, and an outlet tube is placed on the top of the condenser and connected to a mercury valve . The mixture is heated under reflux for 2.5 hours, at the end of which time the mixture has a pasty consistency . A solution of 106 g. (0.84 mole) of benzyl chloride in 100 ml. of dry benzene is added in one portion, the mixture heated under reflux for 14 hours, and the solution poured into 600 ml. of water .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-2-carbomethoxycyclopentanone can be represented by the canonical SMILES notation: COC(=O)C1(CCCC1=O)CC2=CC=CC=C2 . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Benzyl-2-carbomethoxycyclopentanone include a molecular weight of 232.27 g/mol, a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound has a topological polar surface area of 43.4 Ų, a heavy atom count of 17, and a complexity of 305 . The exact mass and monoisotopic mass of the compound are both 232.109944368 g/mol .

Scientific Research Applications

  • Synthesis of Novel Spiro Heterocycles

    2-Benzyl-2-carbomethoxycyclopentanone has been used in the synthesis of novel spiro heterocycles, which have potential biological applications. These heterocycles include derivatives of 1,3,4-Thiadiazine, Thiazole, and Oxazole, and are synthesized through reactions with various substituted compounds (Dabholkar & Bhusari, 2013).

  • Anti-obesity and Diabetes Treatment

    Research on the constitutive androstane receptor (CAR), a nuclear receptor, suggests that activation by specific agonists like TCPOBOP can prevent obesity and alleviate type 2 diabetes in high fat diet-induced obesity models. This application is not directly related to 2-Benzyl-2-carbomethoxycyclopentanone but explores similar compounds and their therapeutic potential (Gao et al., 2009).

  • Antitumor Activity

    A bis-benzylidenecyclopentanone derivative, BPR0Y007, has been identified as a novel antineoplastic agent with broad-spectrum antitumor activity. It induces apoptosis in human oral epidermoid carcinoma cells through a caspase activation pathway involving upregulation of Fas and p53 (Juang et al., 2004).

  • Crystal Chemistry of Photodimers

    The crystal structure of the photodimer of 2-Benzyl-5-benzylidenecyclopentanone has been investigated. This study contributes to the understanding of crystal chemistry, particularly in the context of photochemical reactions (Honda, 2002).

  • Catalytic Hydrogenation Studies

    The stereoselectivity of catalysts in the hydrogenation of related compounds like 2-Cyclopentylidenecyclopentanol has been studied. Insights from such studies can inform the chemical processing of similar compounds (Mitsui, Senda, & Saito, 1966).

  • Single-Crystal-to-Single-Crystal Photodimerization

    The solid-state photodimerization of 2-Benzyl-5-benzylidenecyclopentanone has been studied as a single-crystal-to-single-crystal process. This research provides valuable information for understanding crystal growth and transformation during chemical reactions (Nakanishi, Jones, & Thomas, 1980).

  • Monitoring Cooperative Effects in Crystals

    Cooperative effects in single crystals of 2-Benzyl-5-benzylidenecyclopentanone were monitored using X-ray diffraction methods. This research contributes to the understanding of how crystals transform under certain conditions (Turowska-Tyrk, 2002).

properties

IUPAC Name

methyl 1-benzyl-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-17-13(16)14(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLKXULKCYKDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445757
Record name Methyl 1-benzyl-2-oxocyclopentane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-carbomethoxycyclopentanone

CAS RN

10386-81-9
Record name Methyl 1-benzyl-2-oxocyclopentane carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29.0 grams of anhydrous potassium carbonate and 132 ml of acetone were mixed, then with stirring, to the resulting mixture was dropwise added a solution of 13.0 ml of methyl 2-oxocyclopentane carboxylate in 66 ml of acetone. After stirring at room temperature for 30 minutes, 13.7 ml of benzyl bromide was dropwise added thereto, and the reaction was allowed to continue under reflux for 6 hours. Then the reaction mixture was cooled to room temperature, filtered, and concentrated, and 150 ml of toluene was added thereto. The resulting solution was washed with water (3×150 ml), dried over anhydrous sodium sulfate, concentrated, and distilled under reduced pressure. 13.4 g of colorless liquid as a distillate cut of 161-162° C./4.8 mmHg was collected. Yield: 55.1%.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
66 mL
Type
solvent
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Elsinger - Organic Syntheses, 2003 - Wiley Online Library
… intermediate: 2‐benzyl‐2‐carbomethoxycyclopentanone …
Number of citations: 3 onlinelibrary.wiley.com
P Müller, B Siegfried - Tetrahedron letters, 1973 - Elsevier
… combination of solvent and halide salt, hexamethylphosphoric triamide (HMPT) and lithium chloride, has now been applied to the cleavage of 2-benzyl-2-carbomethoxycyclopentanone …
Number of citations: 38 www.sciencedirect.com
AR Chamberlin, JE Stemke… - The Journal of Organic …, 1978 - ACS Publications
… (63) (a)In ref 12a for displacements of 2-benzyl-2-carbomethoxycyclopentanone in HMPT with LiCIor LIBr the relative reactivities are reported to be 2.4:1. (b) In ref 30 the alkylative …
Number of citations: 261 pubs.acs.org
AP Krapcho, JF Weimaster, JM Eldridge… - The Journal of …, 1978 - ACS Publications
3b, 3a was treated with excess KCN in Me2SO at 90 C (12 h). Under these conditions, the tosylate groups were not only displaced, but a decarbomethoxylation occurred to produce 4 in …
Number of citations: 383 pubs.acs.org
JR Doncaster - 2004 - search.proquest.com
The manzamenones are dimeric fatty acid natural products isolated from plakortis sponges collected in Okinawan waters. Manzamenone A was reported to display inhibitory activity …
Number of citations: 0 search.proquest.com

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